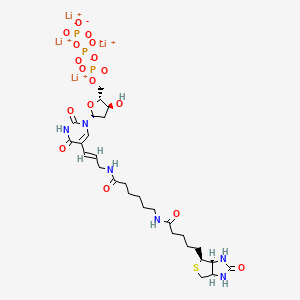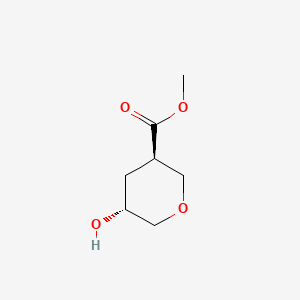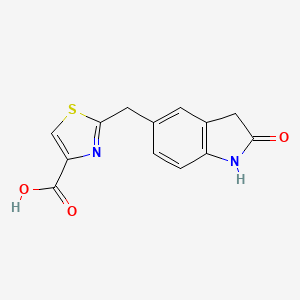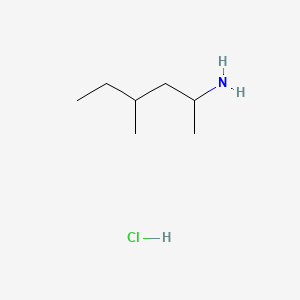
1,3-Dibromopropane-d6
Overview
Description
“1,3-Dibromopropane-d6” is an organobromine compound with the formula BrCD2CD2CD2Br . It is a colorless liquid with a sweet odor . It is used in organic synthesis to form C3-bridged compounds such as through C-N coupling reactions .
Synthesis Analysis
“this compound” can be prepared via the free radical addition between allyl bromide and hydrogen bromide . It can also be derived from the reaction of propylene glycol with brominated hydrochloric acid .
Molecular Structure Analysis
The molecular formula of “this compound” is BrCD2CD2CD2Br . The molecular weight is 207.92 .
Chemical Reactions Analysis
“this compound” undergoes reduction catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode to afford cyclopropane and propylene .
Physical And Chemical Properties Analysis
“this compound” is a colorless liquid with a sweet odor . It has a density of 1.989 g/mL at 25 °C . The boiling point is 167 °C , and the melting point is -34.20 °C . The refractive index (nD) is 1.524 .
Scientific Research Applications
Vibrational Analysis : Crowder and Carlisle (1991) investigated the vibrational assignments for the conformers of 1,2-Dibromopropane-d6, providing insights into the molecular structure and dynamics of this compound (Crowder & Carlisle, 1991).
Catalytic Reduction Studies : Dahm and Peters (1996) studied the catalytic reductions of 1,3-Dibromopropane, revealing its potential in generating various organic compounds through nickel(I) salen mediated reactions (Dahm & Peters, 1996).
Photodissociation Research : Tang et al. (2005) explored the photodissociation of 1,3-Dibromopropane at 234 nm, utilizing ion velocity imaging techniques to understand the molecular breakup processes (Tang et al., 2005).
Conformational Studies : Thorbjornsrud et al. (1973) conducted research on the vibrational spectra and conformations of 1,3-Dibromopropane, contributing to a better understanding of its molecular behavior (Thorbjornsrud et al., 1973).
Medical Research Applications : Taldone et al. (2009) presented a method for synthesizing d6-labeled PU-H71 using 1,3-Dibromopropane-d6, showcasing its importance in drug quantitation and cancer treatment research (Taldone et al., 2009).
Reaction Mechanism Studies : Kötting et al. (2001, 2002) reported on the observation and analysis of the elimination reaction of 1,3-Dibromopropane, providing valuable insights into its reaction dynamics and mechanisms (Kötting et al., 2001), (Kötting et al., 2002).
Electrochemical Reduction Research : Brown and Gonzalez (1973) studied the reduction of 1,3-Dibromopropane on different cathodes, contributing to the understanding of its electrochemical behavior (Brown & Gonzalez, 1973).
Synthesis of Cyclopentane Derivatives : Mitani, Takeuchi, and Koyama (1986) explored the synthesis of cyclopentane derivatives from 1,5-Dibromopentane derivatives, which were prepared via reactions involving 1,3-Dibromopropane (Mitani, Takeuchi, & Koyama, 1986).
Mechanism of Action
Target of Action
1,3-Dibromopropane-d6 is a dihalogenated propane It’s used in organic synthesis to form c3-bridged compounds such as through c-n coupling reactions .
Mode of Action
It’s known that it undergoes reduction catalyzed by electrogenerated solution-phase nickel (i) salen and nickel (i) salen confined in a polymer film on the surface of a carbon electrode to afford cyclopropane and propylene .
Biochemical Pathways
It’s used in the preparation of chiral geminal dicationic ionic liquid and 1,3-bis (1-7-chloro-4-quinolyl-4- piperazinyl)propane , indicating its involvement in these synthesis pathways.
Pharmacokinetics
Its physical properties such as boiling point (167 °c), melting point (-34 °c), and density (1989 g/mL at 25 °C) can influence its bioavailability .
Result of Action
Its use in organic synthesis suggests that it can facilitate the formation of complex organic compounds .
Action Environment
Its physical properties suggest that it’s a stable compound under normal conditions .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1,3-Dibromopropane-d6 plays a significant role in biochemical reactions, particularly in the formation of C3-bridged compounds through C-N coupling reactions. It interacts with several enzymes and proteins, including glutathione S-transferase, which catalyzes the conjugation of glutathione to this compound, forming a glutathione conjugate. This interaction is crucial for the detoxification and metabolism of the compound within the body .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways. Additionally, this compound can alter the expression of genes involved in detoxification and stress response, thereby impacting cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This can result in enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit the activity of certain enzymes involved in DNA repair, leading to increased DNA damage and potential mutagenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to heat or light. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and cellular damage, which may affect cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and activate detoxification pathways. At high doses, it can cause significant toxicity, including liver and kidney damage, due to its alkylating properties. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with glutathione. The compound undergoes conjugation with glutathione, catalyzed by glutathione S-transferase, forming a glutathione conjugate that is further metabolized and excreted. This process is essential for the detoxification and elimination of this compound from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it undergoes further metabolism .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by its subcellular localization. For example, when localized in the nucleus, this compound can interact with DNA and nuclear proteins, potentially leading to DNA damage and alterations in gene expression. Targeting signals and post-translational modifications may direct the compound to specific organelles, affecting its biochemical activity .
Properties
IUPAC Name |
1,3-dibromo-1,1,2,2,3,3-hexadeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i1D2,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFLKXRACNJHOV-NMFSSPJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718713 | |
| Record name | 1,3-Dibromo(~2~H_6_)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120404-22-0 | |
| Record name | 1,3-Dibromo(~2~H_6_)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 120404-22-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of 1,3-Dibromopropane-d6 in the synthesis of PU-H71-d6, and why is this deuterated version important?
A: this compound serves as a crucial starting material in the synthesis of PU-H71-d6. [] The final molecule incorporates the six deuterium atoms from this compound. PU-H71-d6, being chemically identical to PU-H71 but with a heavier isotopic structure, is used as an internal standard in LC-MS-MS analysis for the accurate quantification of PU-H71 in biological samples. [] This is because the deuterated form has similar chemical behavior to the original drug but can be differentiated by mass spectrometry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(3-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one](/img/structure/B566077.png)
![4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one](/img/structure/B566078.png)
![(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester](/img/structure/B566083.png)
![(3aR,4R,7aR)-4-[(S)-Hydroxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566084.png)
![(3aR,4R,7aR)-2-Methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566085.png)

![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)
![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)

![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)


